(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are synthesized through various chemical reactions, demonstrating the versatility of these heterocycles in organic synthesis. For example, nucleophilic addition reactions have been employed to create 7-substituted derivatives of v-triazolo[4,5-d]pyrimidines, showcasing the adaptability of these compounds for further functionalization (Albert & Pendergast, 1972). Moreover, the structural features of similar compounds have been explored through both experimental and theoretical studies, including X-ray diffraction and DFT calculations, to understand their molecular properties better (Gumus et al., 2018).
Pharmacological Applications
The [1,2,4]triazolo[1,5-a]pyrimidine moiety is known for its wide range of pharmacological activities. Compounds featuring this core structure have been investigated for their potential as antimicrobial, antitumor, anti-inflammatory, and analgesic agents. For instance, certain derivatives have shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new therapeutic agents (Sanad et al., 2021). Additionally, some compounds have been identified as having significant anti-inflammatory and analgesic activities, highlighting their potential use in treating various inflammatory conditions and pain management (Abu‐Hashem et al., 2020).
Anticancer and Antiproliferative Activities
Modifications to the [1,2,4]triazolo[1,5-a]pyrimidine structure have been explored to enhance anticancer effects while reducing toxicity. For example, replacing the acetamide group with an alkylurea moiety in certain derivatives has led to compounds with potent antiproliferative activities against human cancer cell lines and reduced acute oral toxicity, suggesting their potential as more effective and safer anticancer agents (Wang et al., 2015).
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to act on various targets such as tubulin , LSD1 , CDK2 , and JAK1 .
Mode of Action
Similar compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit their targets, leading to various biological effects .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to affect various pathways related to their targets .
Pharmacokinetics
Similar compounds have been found to exhibit cytotoxic activities against various cell lines , suggesting they may have good bioavailability.
Result of Action
Similar compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit various biological activities, including anticancer effects .
Action Environment
The synthesis of similar compounds has been found to be eco-friendly and catalyst-free , suggesting that the synthesis process may be adaptable to various environmental conditions.
Future Directions
Properties
IUPAC Name |
N-methoxy-N'-(7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O/c1-20-16-8-15-11-17-12-14-6-4-10(19(12)18-11)9-3-2-5-13-7-9/h2-8H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJDQIQTYCDUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC1=NN2C(=CC=NC2=N1)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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